3-Oxalomalate

Description

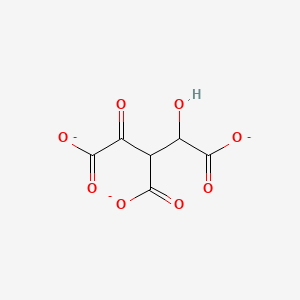

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3O8-3 |

|---|---|

Molecular Weight |

203.08 g/mol |

IUPAC Name |

1-hydroxy-3-oxopropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14)/p-3 |

InChI Key |

YILAUJBAPQXZGM-UHFFFAOYSA-K |

SMILES |

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-] |

Synonyms |

oxalomalate oxalomalic acid |

Origin of Product |

United States |

Biosynthesis and Mechanistic Formation of 3 Oxalomalate in Biological Systems

Enzymatic Synthesis Pathways of 3-Oxalomalate

The formation of this compound in biological systems can occur through specific enzymatic reactions. These pathways involve enzymes that catalyze the condensation of smaller molecules to produce this tricarboxylic acid.

Oxalomalate Lyase (EC 4.1.3.13) Catalysis and Specificity

Oxalomalate lyase (EC 4.1.3.13) is an enzyme that catalyzes the reversible cleavage of this compound into oxaloacetate and glyoxylate (B1226380). wikipedia.orgqmul.ac.ukkegg.jpexpasy.org This enzyme belongs to the family of lyases, specifically the oxo-acid-lyases, which are involved in the breaking of carbon-carbon bonds. wikipedia.org The systematic name for this enzyme class is this compound glyoxylate-lyase (oxaloacetate-forming). wikipedia.orgqmul.ac.uk

The reaction catalyzed by oxalomalate lyase is as follows: This compound ⇌ Oxaloacetate + Glyoxylate qmul.ac.ukkegg.jp

This enzyme plays a role in the metabolism of glyoxylate and dicarboxylates. wikipedia.orggenome.jp In some organisms, such as Acetobacter suboxydans, this enzymatic reaction is part of a biosynthetic pathway for glutamate (B1630785), particularly in organisms that lack a complete Krebs cycle. genome.jporegonstate.edu While the forward reaction leads to the formation of this compound, the enzyme's primary characterized function is often its cleavage activity. The specificity of the enzyme lies in its ability to recognize this compound as its substrate for the cleavage reaction, or conversely, to catalyze the condensation of oxaloacetate and glyoxylate.

Potential Side Activities of Other Aldolases in this compound Formation

The formation of this compound may not be exclusively catalyzed by oxalomalate lyase. Other aldolases, which are enzymes that catalyze aldol (B89426) condensation or cleavage, may exhibit side activities that lead to the synthesis of this compound. For instance, 4-hydroxy-2-oxoglutarate aldolase (B8822740) (EC 4.1.3.16) has been suggested to have a potential side activity for forming oxalomalate from glyoxylate and oxaloacetate. frontiersin.org This suggests that some aldolases may have a broader substrate specificity, allowing them to catalyze reactions with substrates similar in structure to their primary substrates. frontiersin.org The bifunctional nature of some aldolases, such as 2-keto-3-deoxy-6-phosphogluconate aldolase from Azotobacter vinelandii which also acts on 2-keto-4-hydroxy glutarate, supports the concept of enzymes having multiple catalytic capabilities. nih.gov

Non-Enzymatic Condensation Mechanisms Leading to this compound

Beyond enzymatic catalysis, this compound can also be formed through spontaneous chemical reactions under certain physiological conditions.

Condensation of Oxaloacetate with Glyoxylate

This compound can be formed through a non-enzymatic aldol condensation of oxaloacetate and glyoxylate. frontiersin.orgnih.govresearchgate.netcore.ac.uk This reaction can occur in vivo in mammalian cells when both precursors, oxaloacetate and the highly reactive glyoxylate, are present. nih.gov The formation of this compound from these precursors has been observed in vitro and is considered a potential source of this compound in biological systems. nih.gov The reaction involves the nucleophilic attack of the enolate of oxaloacetate on the aldehyde group of glyoxylate. This non-enzymatic formation is significant as it suggests that the presence of this compound in a biological system may not always be the result of a specific enzymatic pathway but could arise from the chemical properties of its precursors. core.ac.uk

The conditions for this non-enzymatic reaction have been studied, with the condensation proceeding essentially to completion at pH 7.4 and 40°C within 2.5 hours. oregonstate.edu However, at a lower pH of 6.0 and 30°C, the non-enzymatic reaction is significantly slower, allowing it to be distinguished from the enzymatic reaction which can proceed under these conditions. oregonstate.edu

Physiological Relevance of Non-Enzymatic Formation of this compound

The non-enzymatic formation of this compound has physiological implications, primarily due to its role as a potent inhibitor of key metabolic enzymes. This compound is a known competitive inhibitor of NADP+-dependent isocitrate dehydrogenase (IDH), an important enzyme in the citric acid cycle. nih.govcapes.gov.br The concerted inhibition of IDH by oxaloacetate and glyoxylate is attributed to the non-enzymatic formation of this compound. core.ac.ukbiorxiv.org This inhibition can modulate the flux through the citric acid cycle and the glyoxylate shunt. core.ac.uk

In some organisms, this non-enzymatic formation and subsequent enzyme inhibition are thought to play a regulatory role in metabolism. core.ac.uk For example, the inhibition of isocitrate dehydrogenase by the non-enzymatically formed this compound is a proposed mechanism for redirecting metabolic flux between the TCA cycle and the glyoxylate shunt in microorganisms like Pseudomonas aeruginosa. biorxiv.org Furthermore, this compound and its decarboxylation product, γ-hydroxy-α-oxoglutarate, can inhibit aconitate hydratase and oxoglutarate dehydrogenase, further highlighting the potential of non-enzymatically formed this compound to control the citric acid cycle. nih.govnih.gov The presence of this compound has also been linked to the regulation of the glyoxylate-bypass in the context of certain human metabolic conditions. nih.gov

Metabolic Pathways and Interconnections Involving 3 Oxalomalate

Integration of 3-Oxalomalate into the Glyoxylate (B1226380) Cycle

The glyoxylate cycle is a critical metabolic pathway, particularly in plants and certain microorganisms, that allows for the net conversion of two-carbon compounds, like acetyl-CoA, into four-carbon dicarboxylates. ontosight.ailibretexts.org this compound serves as a key intermediate in the metabolic processes connected to this cycle.

The enzyme oxalomalate lyase (EC 4.1.3.13) is central to the involvement of this compound in glyoxylate and dicarboxylate metabolism. wikipedia.org This enzyme, also known as this compound glyoxylate-lyase, catalyzes the cleavage of this compound into glyoxylate and oxaloacetate. ontosight.aiqmul.ac.uk This reaction is a key step within the broader network of glyoxylate and dicarboxylate metabolism. wikipedia.org The systematic name for this enzyme is this compound glyoxylate-lyase (oxaloacetate-forming). wikipedia.orgqmul.ac.uk

The function of oxalomalate lyase is vital for preventing the accumulation of potentially toxic metabolic intermediates. ontosight.ai By converting this compound into products that can be further utilized, the enzyme helps maintain metabolic balance. ontosight.ai

Table 1: Oxalomalate Lyase Reaction

| Substrate | Enzyme | Products |

| This compound | Oxalomalate Lyase (EC 4.1.3.13) | Glyoxylate + Oxaloacetate |

This table summarizes the enzymatic reaction catalyzed by oxalomalate lyase.

In certain microorganisms and plants, the glyoxylate cycle is essential for growth on two-carbon sources. ontosight.airesearchgate.net The formation and subsequent cleavage of this compound are integral to the flow of carbon through this pathway, enabling the synthesis of essential precursors for biomass. nih.gov For instance, in organisms that utilize acetate (B1210297) as a primary carbon source, the glyoxylate cycle, and by extension the metabolism of this compound, is crucial for producing intermediates for gluconeogenesis and amino acid biosynthesis. researchgate.netnih.gov The ability to bypass the CO2-releasing steps of the TCA cycle is a key advantage conferred by the glyoxylate cycle, allowing for more efficient carbon assimilation from acetyl-CoA. nih.gov

Role of Oxalomalate Lyase in Glyoxylate and Dicarboxylate Metabolism

Modulation of the Tricarboxylic Acid (TCA) Cycle by this compound

This compound exerts a significant modulatory effect on the Tricarboxylic Acid (TCA) cycle, a central hub for energy production and biosynthesis. nih.govnih.gov This modulation is primarily inhibitory, affecting key enzymes within the cycle.

Research has demonstrated that this compound is a potent inhibitor of several key enzymes in the TCA cycle. nih.govnih.gov Specifically, it has been shown to almost completely inhibit aconitate hydratase and NADP-dependent isocitrate dehydrogenase at low concentrations (e.g., 1 mM). nih.govnih.gov Oxoglutarate dehydrogenase is also inhibited by this compound, although to a lesser extent and at higher concentrations. nih.gov This inhibitory action is thought to be a mechanism by which glyoxylate can control the reaction rates within the TCA cycle, as glyoxylate can condense with oxaloacetate to form this compound. nih.gov

Table 2: Inhibitory Effects of this compound on TCA Cycle Enzymes

| TCA Cycle Enzyme | Effect of this compound | Reference |

| Aconitate Hydratase | Potent competitive inhibition | nih.govnih.govresearchgate.net |

| NADP-dependent Isocitrate Dehydrogenase | Potent competitive inhibition | nih.govnih.govresearchgate.netscienceopen.com |

| Oxoglutarate Dehydrogenase | Inhibition at higher concentrations | nih.gov |

This table details the known inhibitory interactions of this compound with key enzymes of the TCA cycle.

Anaplerosis refers to the replenishment of TCA cycle intermediates that are extracted for biosynthesis, while cataplerosis is the removal of these intermediates. wikipedia.org The availability of oxaloacetate is a critical factor governing the continuity of the TCA cycle. creative-proteomics.com By inhibiting enzymes that produce or consume isocitrate, this compound can indirectly influence the pool of TCA cycle intermediates. nih.govnih.gov For example, the inhibition of aconitase would lead to an accumulation of citrate (B86180). This citrate can then be transported out of the mitochondria and used for other biosynthetic pathways, representing a cataplerotic flux. researchgate.net

Interactions with Key TCA Cycle Intermediates

Cross-Pathway Metabolic Relationships of this compound

This compound is formed through the non-enzymatic condensation of glyoxylate and oxaloacetate. scienceopen.comfrontiersin.org This connection places it at the intersection of several metabolic pathways. Glyoxylate itself can be derived from various sources, including the metabolism of glycolate (B3277807) and purines. frontiersin.orgwikipedia.org Oxaloacetate is a central intermediate in both the TCA cycle and gluconeogenesis. creative-proteomics.comnih.gov

The formation of this compound from these precursors highlights its role as a metabolic link. For example, under conditions of high photorespiration in plants, the resulting increase in glyoxylate could lead to the formation of this compound, which in turn could suppress mitochondrial respiration by inhibiting the TCA cycle. frontiersin.org This illustrates a feedback mechanism where a product of one pathway (photorespiration) can modulate another (TCA cycle) via the intermediate this compound.

Furthermore, this compound is structurally related to citrate, a key molecule in cellular metabolism that is involved in energy production, biosynthesis, and cellular signaling. researchgate.net This structural similarity likely underlies its ability to competitively inhibit enzymes that bind citrate or its isomers. researchgate.net

Links to Glycolysis and Mitochondrial Oxidative Phosphorylation

This compound (OMA), a tricarboxylic acid, establishes significant connections with the core energy-producing pathways of glycolysis and mitochondrial oxidative phosphorylation (OXPHOS) primarily through its potent inhibitory actions on key enzymes of the tricarboxylic acid (TCA) cycle. scienceopen.comnih.gov The TCA cycle is the central hub of cellular respiration, linking the breakdown of glucose from glycolysis with the high-efficiency ATP generation of OXPHOS. imrpress.comwikipedia.org

Glycolysis, occurring in the cytoplasm, converts glucose into pyruvate (B1213749). nih.gov Under aerobic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the TCA cycle. imrpress.comnih.gov The cycle's enzymatic reactions generate reduced coenzymes (NADH and FADH₂) that fuel the electron transport chain, the site of oxidative phosphorylation, leading to the bulk of ATP synthesis. imrpress.comwikipedia.org

This compound is a well-documented competitive inhibitor of two crucial enzymes:

Aconitase : This enzyme catalyzes the isomerization of citrate to isocitrate, a vital step in the TCA cycle. psu.eduresearchgate.net By inhibiting aconitase, this compound can disrupt the normal flow of the cycle, impacting cellular energy metabolism. psu.edu

NADP+-dependent Isocitrate Dehydrogenase (IDH) : This enzyme, with isoforms in both the mitochondria (IDH2) and cytoplasm (IDH1), catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. scienceopen.compnas.org This reaction is another control point in the TCA cycle and a major source of NADPH, which is essential for mitochondrial antioxidant defense and redox regulation. scienceopen.comnih.gov

The inhibition of these enzymes by this compound directly interferes with mitochondrial function. A study on retinal pigment epithelium (RPE) cells demonstrated that this compound inhibits the reductive carboxylation of α-ketoglutarate to citrate, a pathway catalyzed by IDH. pnas.org This inhibition can lead to an increase in oxidative stress, as indicated by an increase in cells positive for MitoSOX Red staining, a marker for mitochondrial superoxide (B77818). pnas.org The disruption of the TCA cycle and related NADPH production highlights a direct link between this compound and the processes of mitochondrial energy production and redox homeostasis. scienceopen.comnih.gov

| Target Enzyme | Metabolic Pathway | Effect of this compound | Consequence | Reference |

|---|---|---|---|---|

| Aconitase | Tricarboxylic Acid (TCA) Cycle | Competitive Inhibition | Disruption of the conversion of citrate to isocitrate, impeding the TCA cycle. | psu.edu, researchgate.net |

| NADP+-dependent Isocitrate Dehydrogenase (IDH1/IDH2) | TCA Cycle, Reductive Carboxylation | Competitive Inhibition | Blocks conversion of isocitrate to α-ketoglutarate and reduces NADPH production. Impacts redox balance and biosynthesis. | scienceopen.com, pnas.org, nih.gov |

Connections to Glutamine Metabolism and Lipid Biosynthesis

This compound significantly intersects with glutamine metabolism and its subsequent use in lipid biosynthesis. In many proliferating cells, glutamine serves as a primary carbon source for replenishing TCA cycle intermediates and for anabolic processes like the synthesis of fatty acids. nih.govnih.gov

Glutamine enters the mitochondria and is converted to glutamate (B1630785), and then to the TCA cycle intermediate α-ketoglutarate (α-KG). nih.gov From α-KG, there are two main pathways for carbon to be incorporated into lipids:

Oxidative Pathway (Glutaminolysis) : α-KG proceeds through the standard TCA cycle to produce citrate. nih.gov

Reductive Carboxylation Pathway : α-KG is converted directly back to isocitrate and then citrate in a reverse reaction catalyzed by NADP+-dependent isocitrate dehydrogenase (IDH). pnas.orgmit.edu This pathway is particularly important for lipid synthesis under certain conditions, such as hypoxia. mit.edu

As a potent inhibitor of IDH, this compound directly curtails the reductive carboxylation pathway. scienceopen.compnas.org This inhibition has been shown to reduce the incorporation of glutamine-derived carbon into lipids. nih.govresearchgate.net Research using [U-¹³C]glutamine as a tracer in a brown adipocyte cell line demonstrated that increasing concentrations of this compound systematically decreased the fractional abundance of the M+5 isotopomer of citrate, which can only be formed via reductive carboxylation. nih.govresearchgate.net This directly shows that this compound blocks the reductive pathway from glutamine to citrate, a key precursor for fatty acid synthesis. researchgate.net

Studies have reported that this inhibition of IDH by this compound can lead to a decrease in plasma triglyceride and cholesterol levels, suggesting a role in regulating fat accumulation. scienceopen.com The ability of this compound to modulate the metabolic fate of glutamine highlights its critical position at the crossroads of amino acid metabolism, energy production, and anabolic synthesis. nih.govresearchgate.net

| Cell Type/Model | Experimental Approach | Key Finding | Reference |

|---|---|---|---|

| Brown Adipocyte Cell Line | Isotopomer analysis with [U-¹³C]glutamine tracer | This compound treatment decreased the M+5 isotopomer of citrate, indicating inhibition of reductive carboxylation from α-ketoglutarate. | researchgate.net, nih.gov |

| Human Fetal Retinal Pigment Epithelium (hfRPE) | Metabolite profiling with U-¹³C glutamine tracer | This compound inhibited the reductive carboxylation of α-KG to citrate, diminishing the levels of downstream metabolites like malate (B86768) and aspartate. | pnas.org |

| General (Literature Review) | Review of studies on IDH inhibition | OMA treatment was linked to decreased plasma triglyceride and cholesterol levels, suggesting an inhibitory role in fat accumulation. | scienceopen.com |

Enzymatic Inhibition and Molecular Regulatory Roles of 3 Oxalomalate

Inhibition of Aconitase by 3-Oxalomalate

This compound is a well-documented inhibitor of aconitase, an enzyme that catalyzes the isomerization of citrate (B86180) to isocitrate in the tricarboxylic acid (TCA) cycle. wikipedia.org

Competitive Inhibition Kinetics and Mechanism of Aconitase

This compound acts as a powerful competitive inhibitor of aconitase. psu.edunih.gov It competes with the enzyme's substrate, citrate, for binding to the active site. nih.govportlandpress.com Studies on rat liver aconitase have determined the inhibition constant (K(i)) for this compound to be approximately 1x10⁻⁶ M for the mitochondrial isoform and 2.5x10⁻⁶ M for the cytoplasmic isoform when added concurrently with citrate. nih.govportlandpress.com The inhibition is initially reversible; however, preincubation of this compound with the enzyme for as little as two minutes leads to a tenfold increase in inhibition, which then becomes irreversible. nih.govportlandpress.com This strong inhibition is comparable in many respects to that caused by fluorocitrate, another potent aconitase inhibitor. nih.gov The mechanism involves this compound targeting the active site of aconitase, thereby preventing the conversion of citrate to isocitrate and disrupting the flow of the citric acid cycle. wikipedia.orgpsu.edu

Differential Effects on Cytosolic and Mitochondrial Aconitase Isoforms

Research indicates that this compound exhibits differential inhibitory effects on the two primary isoforms of aconitase: mitochondrial aconitase (m-aconitase) and cytosolic aconitase (c-aconitase). Studies using rat liver enzymes have shown that the mitochondrial enzyme is more sensitive to inhibition by low concentrations of this compound than the soluble cytoplasmic enzyme. nih.govportlandpress.com In citrus callus, it was observed that while iron limitation affects only the cytosolic aconitase, this compound exclusively inhibits the mitochondrial form. researchgate.net This specific targeting of different isoforms suggests a nuanced regulatory role for this compound within the cell, allowing for distinct modulation of metabolic pathways in the mitochondria versus the cytosol. psu.edu The differential inhibition also has implications for the dual function of cytosolic aconitase as an iron regulatory protein (IRP1). psu.edu

Impact on Iron-Sulfur Cluster Integrity of Aconitase

Aconitase activity is dependent on a [4Fe-4S] iron-sulfur cluster at its active site. this compound's inhibitory action is linked to its interaction with this cluster. By binding to the active site, this compound is thought to interfere with the Fe-S cluster, preventing the enzyme from cycling between its active aconitase form and its RNA-binding form (IRP1) in the cytosol. nih.govresearchgate.net This interaction can lead to a state where the enzyme is locked, which helps explain its resistance to reactivation by reducing agents like 2-mercaptoethanol. nih.govresearchgate.net This suggests that this compound not only blocks the enzymatic activity but also impacts the structural integrity and regulatory switching capacity of the protein, particularly the cytosolic isoform (IRP1), which plays a crucial role in iron metabolism. psu.eduresearchgate.net

Inhibition of NADP+-Dependent Isocitrate Dehydrogenase (IDH) by this compound

Beyond its effects on aconitase, this compound is also a recognized inhibitor of NADP+-dependent isocitrate dehydrogenase (IDH) enzymes, which are critical for cellular antioxidant defense.

Competitive Inhibition of IDH1 and IDH2

This compound functions as a competitive inhibitor of both the cytosolic (IDH1) and mitochondrial (IDH2) isoforms of NADP+-dependent isocitrate dehydrogenase. scienceopen.comnih.govnih.gov These enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate while reducing NADP+ to NADPH. scienceopen.com By competitively inhibiting IDH1 and IDH2, this compound effectively reduces the catalytic activity of these enzymes, thereby decreasing the production of both α-ketoglutarate and NADPH in their respective cellular compartments. scienceopen.comnih.gov This inhibition has been utilized experimentally to probe the downstream effects of reduced IDH activity in various cell types. nih.govnih.gov

Consequences for NADPH Production and Cellular Redox Status

The inhibition of IDH1 and IDH2 by this compound has significant consequences for the cell's redox state. scienceopen.comnih.gov IDH1 and IDH2 are primary producers of NADPH in the cytoplasm and mitochondria, respectively. scienceopen.com NADPH is a crucial reducing equivalent, essential for maintaining the reduced glutathione (B108866) (GSH) pool and other antioxidant systems that protect the cell from oxidative damage. scienceopen.comresearchgate.net By inhibiting these enzymes, this compound treatment leads to a decrease in the cellular NADPH pool. scienceopen.commdpi.com This reduction in NADPH availability can disrupt the cellular redox balance, leading to increased levels of reactive oxygen species (ROS) and enhanced susceptibility to oxidative stress. scienceopen.comnih.gov For instance, pre-treatment of cells with this compound was shown to enhance the effects of heat shock-induced apoptosis, a process linked to oxidative stress. nih.gov This highlights the critical role of IDH enzymes in maintaining cellular redox homeostasis and cell survival, a role that is effectively compromised by this compound. scienceopen.comnih.gov

Table of Inhibitory Effects of this compound

| Enzyme | Isoform(s) | Type of Inhibition | Key Findings | References |

|---|---|---|---|---|

| Aconitase | Mitochondrial & Cytosolic | Competitive, becomes irreversible with preincubation | Mitochondrial isoform is more sensitive. K(i) values are in the low micromolar range. | nih.gov, portlandpress.com |

| NADP+-Dependent Isocitrate Dehydrogenase | IDH1 (Cytosolic) & IDH2 (Mitochondrial) | Competitive | Reduces production of α-ketoglutarate and NADPH. | scienceopen.com, nih.gov, nih.gov |

Modulation of Iron Regulatory Proteins (IRPs) by this compound

This compound (OMA), a tricarboxylic acid formed from the condensation of oxaloacetate and glyoxylate (B1226380), plays a significant role in cellular metabolism, not only through direct enzyme inhibition but also by modulating the intricate system of iron homeostasis. bdim.eunih.gov This regulation is primarily achieved through its interaction with Iron Regulatory Proteins (IRPs), key players in the post-transcriptional control of genes involved in iron uptake, storage, and utilization.

Research has demonstrated that this compound significantly decreases the RNA-binding activity of both Iron Regulatory Protein 1 (IRP1) and Iron Regulatory Protein 2 (IRP2). nih.gov IRP1 is a bifunctional protein that acts as the cytosolic enzyme aconitase when it contains a [4Fe-4S] iron-sulfur cluster. When cellular iron levels are low, the cluster is disassembled, and IRP1 switches to its RNA-binding form. This compound is a potent competitive inhibitor of aconitase. bdim.eu

Studies conducted in vitro using cell lysates from mouse fibroblasts (3T3-L1), human neuroblastoma cells (SH-SY5Y), and mouse livers have shown that this compound markedly reduces the ability of IRP1 and IRP2 to bind to their target mRNA sequences, known as iron-responsive elements (IREs). nih.gov This effect was observed in both normal and iron-depleted cells, though the impact was more pronounced in iron-repleted cells where IRP binding activity is naturally lower. bdim.eu The proposed mechanisms for this reduction in RNA-binding activity are twofold:

Stabilization of the Aconitase Form of IRP1 : By binding to the active site of cytosolic aconitase, this compound stabilizes the [4Fe-4S] cluster-containing form of IRP1. This prevents the switch to the active RNA-binding conformation, even under reducing conditions that would typically promote it. nih.gov

Direct Interaction with IRPs : It is also suggested that this compound may interact with crucial amino acid residues within the IRPs that are directly responsible for binding to the specific IRE sequences on mRNA. nih.gov

This inhibitory effect has been observed in both in vitro experiments with cell lysates and in vivo models, including cells incubated with this compound and mice injected with its precursors, oxaloacetate and glyoxylate. nih.gov

Table 1: Effect of this compound on IRP RNA-Binding Activity

Condition Cell/Tissue Type Effect on IRP1 Binding Effect on IRP2 Binding Reference In Vitro Incubation with this compound 3T3-L1 Mouse Fibroblasts, SH-SY5Y Human Cells, Mouse Liver Remarkably Decreased Remarkably Decreased In Vivo (Incubation of cells with this compound) 3T3-L1 Mouse Fibroblasts Decreased Decreased In Vivo (Injection of precursors) Mouse Liver Decreased Decreased Iron-Repleted Cells + this compound 3T3-L1 Mouse Fibroblasts More Pronounced Decrease (Absent due to iron-induced degradation) Iron-Depleted Cells + this compound 3T3-L1 Mouse Fibroblasts Decreased Decreased

The regulation of cellular iron homeostasis in mammals is largely managed at the post-transcriptional level by the IRP/IRE system. IRP1 and IRP2 bind to IRE stem-loop structures located in the untranslated regions (UTRs) of specific messenger RNAs (mRNAs). The position of the IRE determines the regulatory outcome.

5' UTR Binding : When IRPs bind to an IRE in the 5' UTR of an mRNA, such as that for ferritin (an iron storage protein), it physically blocks the assembly of the ribosomal machinery, thereby inhibiting translation.

3' UTR Binding : When IRPs bind to IREs in the 3' UTR of an mRNA, such as that for the transferrin receptor 1 (TfR1, responsible for iron uptake), it protects the mRNA from degradation, leading to increased protein synthesis.

Under iron-replete conditions, IRP1 functions as aconitase and IRP2 is targeted for degradation, so neither binds to IREs. This allows for the synthesis of ferritin to store excess iron and promotes the degradation of TfR1 mRNA to limit further iron uptake. Conversely, under iron-deficient conditions, IRPs are active and bind to IREs, repressing ferritin synthesis and stabilizing TfR1 mRNA to maximize iron acquisition.

By decreasing the RNA-binding activity of IRPs, this compound disrupts this elegant regulatory system. The inhibition of IRP binding mimics an iron-replete state, even when cellular iron levels may be low. This leads to an inappropriate increase in the translation of ferritin and a decrease in the stability of the transferrin receptor mRNA. This modulation can, in turn, influence the cell's labile iron pool and its response to oxidative stress.

Effects on RNA-Binding Activity of IRP1 and IRP2

Other Enzymatic and Molecular Interactions of this compound

Beyond its well-documented inhibition of aconitase and its subsequent effects on iron metabolism, this compound interacts with other key enzymes, suggesting a broader role in the regulation of cellular metabolic pathways.

The inhibitory profile of this compound extends to other critical enzymes, most notably NADP-dependent isocitrate dehydrogenase (IDH). nih.gov This enzyme is a key source of NADPH in the cell, which is essential for antioxidant defense systems. The inhibition of both mitochondrial (IDH2) and cytosolic (IDH1) isoforms has been reported. scienceopen.com At a concentration of 1 mM, this compound can almost completely inhibit both aconitase and NADP-dependent IDH. nih.gov

Furthermore, studies have investigated its effect on oxoglutarate dehydrogenase, another crucial enzyme in the citric acid cycle. While this compound does exhibit an inhibitory effect on this enzyme, it is to a much lesser extent compared to its potent inhibition of aconitase and IDH. nih.govnih.gov

Table 2: Summary of Enzymatic Inhibition by this compound

Enzyme Effect Relative Potency Reference Aconitase (Cytosolic and Mitochondrial) Competitive Inhibition High scienceopen.com NADP-dependent Isocitrate Dehydrogenase (IDH1, IDH2) Competitive Inhibition High [4, 9] Oxoglutarate Dehydrogenase Inhibition Low [4, 5]

While a classical, direct feedback loop involving this compound has not been explicitly defined, its formation and action are indicative of a sophisticated level of metabolic cross-talk that functions as a regulatory mechanism. This compound is formed from glyoxylate and oxaloacetate, metabolites that are at the crossroads of several major pathways, including the citric acid cycle and the glyoxylate cycle. frontiersin.org

The accumulation of glyoxylate, which can occur under various physiological or pathological conditions, can drive the formation of this compound. nih.gov This, in turn, leads to the potent inhibition of aconitase and IDH, two key enzymes of the citric acid cycle. nih.gov This sequence of events can be viewed as a form of feedback regulation where an excess of a specific metabolite (glyoxylate) leads to the production of an inhibitor (this compound) that throttles a central metabolic pathway. This control mechanism could serve to reroute metabolic flux or to protect the cell from the consequences of unchecked metabolic activity. The ability of glyoxylate to control reactions in the tricarboxylic acid cycle is therefore due in part to its condensation with oxaloacetate to form this potent enzyme inhibitor. nih.gov

Cellular and Systemic Biological Impacts of 3 Oxalomalate Beyond Primary Metabolism

Regulation of Cellular Redox Balance and Oxidative Stress

3-Oxalomalate (OMA), a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase (IDH), plays a significant role in modulating cellular redox balance and oxidative stress. nih.govnih.gov IDH is a crucial enzyme responsible for producing NADPH, a key reducing equivalent required for antioxidant systems. nih.govscienceopen.com By inhibiting IDH, OMA disrupts this process, leading to a cascade of effects on cellular oxidative state.

Crosstalk with Reactive Oxygen Species (ROS) Signaling

The inhibition of NADP+-dependent isocitrate dehydrogenase (IDH) by this compound leads to an increase in reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules, including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, that can act as both signaling molecules and mediators of cellular damage. dovepress.comwikipedia.org The elevated ROS levels induced by OMA can trigger various cellular signaling pathways. nih.govnih.gov For instance, in melanoma cells, OMA-induced ROS production activates the ATM-Chk2 signaling pathway, which in turn leads to p53-mediated apoptosis. nih.gov Similarly, in retinal pigment epithelium (RPE) cells, OMA-induced ROS activate an ATM signaling axis that contributes to the degradation of hypoxia-inducible factor-1α (HIF-1α). nih.govnih.gov This demonstrates a clear crosstalk between OMA-mediated IDH inhibition, ROS generation, and the activation of specific signaling cascades that influence cell fate. nih.govnih.govnih.gov

Role in Antioxidant Systems and NADPH Homeostasis

NADP+-dependent isocitrate dehydrogenase (IDH) is a primary source of NADPH, which is essential for maintaining the reduced state of glutathione (B108866) (GSH) and thioredoxin (Trx), two major cellular antioxidants. nih.govscienceopen.comfrontiersin.org These antioxidant systems are critical for detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. frontiersin.orgmoffitt.org this compound, by competitively inhibiting IDH, disrupts the production of NADPH, thereby compromising the cell's antioxidant capacity. nih.govnih.govscienceopen.com This disruption of NADPH homeostasis leads to an increase in oxidative stress, as the cell's ability to scavenge ROS is diminished. nih.govnih.gov The reduced availability of NADPH due to OMA treatment can sensitize cells to oxidative damage-induced apoptosis. nih.gov

Influence on Cell Fate and Signaling Pathways

This compound exerts significant influence on critical cellular processes such as apoptosis and angiogenesis by modulating specific signaling pathways. Its ability to induce oxidative stress through the inhibition of NADP+-dependent isocitrate dehydrogenase (IDH) is a key mechanism underlying these effects.

Modulation of Apoptotic Processes

This compound has been shown to regulate apoptosis, or programmed cell death, in various cell types. nih.govtandfonline.comnih.gov By inhibiting NADP+-dependent isocitrate dehydrogenase (IDH) and increasing oxidative stress, OMA can enhance the susceptibility of cells to apoptotic stimuli. nih.govnih.gov For example, in U937 cells, pretreatment with OMA significantly enhanced heat shock-induced apoptosis, as evidenced by increased caspase-3 activation, up-regulation of the pro-apoptotic protein Bax, and down-regulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, in melanoma cells, OMA was found to activate p53-mediated apoptosis through a ROS-dependent mechanism. nih.gov Furthermore, OMA has been observed to regulate apoptosis induced by lipid peroxidation and ionizing radiation. tandfonline.comnih.gov These findings indicate that OMA's modulation of cellular redox status directly impacts the machinery of apoptosis.

Impact on Angiogenesis and Vascular Endothelial Growth Factor (VEGF) Expression

This compound has demonstrated anti-angiogenic properties by reducing the expression and secretion of vascular endothelial growth factor (VEGF), a critical factor in the formation of new blood vessels. nih.govnih.gov In retinal pigment epithelium (RPE) cells, a model for age-related macular degeneration, OMA was found to inhibit VEGF expression. nih.govnih.gov This effect is mediated through the promotion of hypoxia-inducible factor-1α (HIF-1α) degradation. nih.govnih.gov The mechanism involves the OMA-induced increase in reactive oxygen species (ROS), which activates the ATM-Chk2-E2F1 signaling axis, leading to von Hippel-Lindau (pVHL)-mediated degradation of HIF-1α. nih.govnih.gov By downregulating VEGF, OMA effectively inhibits angiogenesis, a process implicated in various pathologies including cancer and ocular diseases. nih.govnih.govnih.gov

| Experimental Model | Key Findings | Implication |

| Retinal Pigment Epithelium (RPE) cells | OMA reduces VEGF expression and secretion. nih.govnih.gov | Potential therapeutic for age-related macular degeneration. nih.govnih.gov |

| Melanoma cells | OMA reduces VEGF expression. nih.gov | Potential anti-cancer therapeutic by inhibiting tumor angiogenesis. nih.gov |

| In vivo mouse model of AMD | OMA inhibits choroidal neovascularization (CNV). nih.gov | Supports the anti-angiogenic effect of OMA in a disease model. nih.gov |

Contribution to Metabolic Plasticity and Adaptation

Metabolic plasticity is the ability of cells to adapt their metabolic processes in response to environmental cues or internal stresses. nih.govmdpi.com This flexibility is crucial for survival under fluctuating nutrient availability or challenging conditions. nih.govresearchgate.net While not a direct regulator of the switch between major pathways like glycolysis and oxidative phosphorylation (OXPHOS), this compound, through its inhibitory actions, serves as a significant modulator of cellular metabolic responses, compelling adaptive changes in the cell. mdpi.commdpi.com As a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase (IDH), this compound can influence metabolic reprogramming and adaptation. nih.gov

This compound induces a distinct metabolic perturbation by inhibiting key enzymes, primarily NADP+-dependent isocitrate dehydrogenase (ICDH), which forces the cell to mount an adaptive response. nih.govnih.govnih.gov The primary function of cytosolic ICDH is to produce NADPH, a critical reducing equivalent for the cell's antioxidant systems. nih.gov By competitively inhibiting this enzyme, this compound disrupts the cellular redox balance, a form of metabolic stress. nih.gov

Under conditions of environmental stress, such as heat shock, this inhibition becomes particularly consequential. nih.govnih.gov In human U937 cells treated with this compound, exposure to heat shock resulted in significantly lower viability compared to control cells. nih.gov This was accompanied by increased protein oxidation, lipid peroxidation, and oxidative DNA damage. nih.gov The presence of this compound also led to a significant increase in the endogenous production of reactive oxygen species (ROS). nih.gov These findings underscore the role of ICDH as a crucial antioxidant defense enzyme and highlight how its inhibition by this compound sensitizes cells to external stressors. nih.gov

The cellular response to this this compound-induced perturbation also involves the regulation of apoptosis. nih.gov Pre-treatment of cells with this compound prior to heat shock enhanced apoptotic features, including the activation of caspase-3, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2. nih.gov This suggests that by disrupting the cellular redox status through ICDH inhibition, this compound can modulate the signaling pathways that lead to programmed cell death in response to stress. nih.gov

Table 1: Effects of this compound on Cellular Response to Heat Shock

| Parameter | Observation in this compound Treated Cells vs. Control | Source |

| Cell Viability | Lower | nih.gov |

| Protein Oxidation | Higher | nih.gov |

| Lipid Peroxidation | Higher | nih.gov |

| Oxidative DNA Damage | Higher | nih.gov |

| Reactive Oxygen Species (ROS) | Significant Increase | nih.gov |

| Caspase-3 Activation | Enhanced | nih.gov |

| Bax Protein Level | Upregulated | nih.gov |

| Bcl-2 Protein Level | Downregulated | nih.gov |

Cellular bioenergetics describes the flow and transformation of energy within living cells. lumenlearning.comhawaii.edu This energy, primarily in the form of ATP, is generated through metabolic pathways like the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. asutoshcollege.in this compound impacts these processes by inhibiting NADP+-dependent isocitrate dehydrogenase (IDH), an enzyme linked to the TCA cycle and crucial for generating NADPH. nih.govresearchgate.net NADPH, while not directly ATP, is a key component of the cell's energy currency, providing the reducing power for various biosynthetic reactions and antioxidant defense. nih.govasutoshcollege.in

The inhibition of IDH by this compound has direct implications for lipid metabolism. nih.gov In a study on rats, administration of this compound was found to significantly lower plasma and hepatic triglyceride levels. nih.gov It also reduced the activity of adipocyte lipoprotein lipase. nih.gov This suggests that by limiting the activity of IDH, which can participate in the production of NADPH for fatty acid biosynthesis, this compound may play an inhibitory role in fat accumulation. nih.gov This demonstrates a clear link between the action of this compound and the regulation of energy storage molecules. nih.gov

Table 2: Research Findings on this compound and Bioenergetic Parameters

| Parameter | Effect of this compound | Animal Model | Source |

| Plasma Triglyceride Levels | Significantly Lowered | Rat | nih.gov |

| Hepatic Triglyceride Levels | Significantly Lowered | Rat | nih.gov |

| Adipocyte Lipoprotein Lipase Activity | Significantly Lowered | Rat | nih.gov |

| Plasma Leptin Concentration | Significantly Lowered | Rat | nih.gov |

Role in Cellular Response to Metabolic Perturbations

Role in Inter-Organelle Metabolic Communication

Eukaryotic cells are compartmentalized into various organelles that must communicate effectively to coordinate metabolic activities and maintain homeostasis. mdpi.comnih.govnih.gov This inter-organelle communication occurs through several mechanisms, including the transport of metabolites, physical contact sites between membranes, and retrograde signaling pathways. mdpi.comnih.govresearchgate.net this compound can influence this metabolic cross-talk through its inhibition of key metabolic enzymes that are central to the functions of organelles like the mitochondria.

This compound is a known inhibitor of both aconitase and NADP-dependent isocitrate dehydrogenase. researchgate.net Aconitase, a TCA cycle enzyme found in mitochondria, is particularly sensitive to oxidative stress and acts as a key component in stress-induced organellar signaling. researchgate.net It has been shown to mediate mitochondrial retrograde signaling, a process where signals from the mitochondria are transmitted to the nucleus to alter gene expression in response to mitochondrial dysfunction. researchgate.net By inhibiting aconitase, this compound can potentially disrupt this vital communication pathway between the mitochondria and the nucleus, affecting the cell's ability to adapt to metabolic stress. researchgate.netresearchgate.net

The exchange of metabolites between organelles is a fundamental form of communication. nih.govresearchgate.net Citrate (B86180), a molecule structurally related to this compound, is a key example, as it can be exported from the mitochondria to the cytosol to be used in biosynthetic pathways. nih.gov The inhibition of TCA cycle enzymes like aconitase and isocitrate dehydrogenase by this compound would alter the concentrations of these metabolic intermediates, thereby affecting the signals they transmit between organelles. researchgate.netresearchgate.net For instance, the inhibition of aconitase could lead to an accumulation of citrate, impacting metabolic pathways in both the mitochondria and the cytosol. researchgate.net This demonstrates how this compound, by targeting central metabolic enzymes, can have far-reaching effects on the intricate network of communication that maintains cellular function.

Occurrence and Biological Distribution of 3 Oxalomalate

Detection and Significance in Microorganisms

The detection of 3-Oxalomalate in microorganisms is often indirect, inferred from the activity of enzymes that use it as a substrate. A key enzyme is oxalomalate lyase (EC 4.1.3.13), which catalyzes the reversible cleavage of this compound into oxaloacetate and glyoxylate (B1226380). ontosight.aienzyme-database.orgwikipedia.org The presence and activity of this enzyme, which can be sourced from microorganisms via fermentation, implies the existence of its substrate within the organism's metabolic network. microbialtec.com Detection methods for identifying specific oxalate-degrading bacteria, which are part of this metabolic context, include polymerase chain reaction (PCR) to amplify genes like that for oxalyl-CoA decarboxylase (oxc) directly from microbial samples. nih.gov

The significance of this compound in microorganisms lies in its role as an intermediate in glyoxylate and dicarboxylate metabolism. ontosight.aiwikipedia.org This pathway is particularly important for microbes that can grow on C1 or C2 compounds. enzyme-database.org The enzyme oxalomalate lyase is a carbon-carbon lyase that is essential for metabolic balance in these organisms. ontosight.ai Research on Acetobacter suboxydans, an obligate aerobe, has demonstrated the presence of enzymes related to the tricarboxylic acid (TCA) cycle, such as aconitase and isocitrate dehydrogenase, which are involved in converting citrate (B86180) to α-ketoglutarate for glutamate (B1630785) biosynthesis. nih.gov While not demonstrating a fully operative TCA cycle, this highlights the existence of pathways where this compound and its related enzymes could function. nih.gov

Table 1: Enzymatic Context of this compound in Microorganisms

| Enzyme | EC Number | Reaction | Metabolic Pathway | Significance |

|---|

Presence and Metabolic Context in Plants

In plants, this compound can be formed through the non-enzymatic condensation of glyoxylate and oxaloacetate. frontiersin.orgfrontiersin.org Its presence is situated within the broader context of organic acid metabolism, which is fundamental for processes like redox regulation and energy balance. nih.gov

The primary metabolic significance of this compound in plants stems from its role as a potent inhibitor of key metabolic enzymes. frontiersin.org It is a strong competitive inhibitor of both aconitase and NADP-dependent isocitrate dehydrogenase. frontiersin.orgfrontiersin.org Studies on citrus fruit callus cells have provided detailed insights into its effects. When oxalomalate was introduced to citrus callus cultures, it effectively inhibited aconitase activity. jst.go.jpnih.govresearchgate.net This inhibition led to a significant, approximately threefold, accumulation of citrate. researchgate.netresearchgate.net Furthermore, this blockage of the TCA cycle at the aconitase step resulted in a metabolic reprogramming, shifting the flow of metabolites toward amino acid biosynthesis and inducing the γ-aminobutyrate (GABA) shunt. nih.govresearchgate.net This demonstrates that this compound can act as a powerful modulator of central carbon and nitrogen metabolism in plant cells. jst.go.jpnih.gov

Table 2: Effects of this compound on Citrus Callus Cells

| Treatment | Target Enzyme | Observed Metabolic Effect | Reference |

|---|---|---|---|

| 10 mM Oxalomalate | Aconitase | Reduced aconitase specific activity. | researchgate.netresearchgate.net |

| 10 mM Oxalomalate | - | Approximately 3-fold increase in citrate content after 2-3 weeks. | researchgate.net |

Formation and Effects in Mammalian Cells and Tissues (in vitro and in vivo models)

This compound (also known as α-hydroxy-β-oxalosuccinic acid) is formed both in vitro and in vivo in mammalian systems. nih.govpsu.edu Its synthesis occurs via a condensation reaction between oxaloacetate and glyoxylate. nih.govnih.gov This reaction can proceed non-enzymatically under physiological conditions where both precursors are present. nih.gov

The effects of this compound in mammalian models are primarily linked to its function as a potent competitive inhibitor of two crucial enzyme classes: aconitase and NADP+-dependent isocitrate dehydrogenase (IDH). nih.govresearchgate.net The inhibition of cytoplasmic IDH1 and mitochondrial IDH2 disrupts cellular redox balance by limiting the production of NADPH. nih.govnih.gov Its inhibition of aconitase, an iron-sulfur cluster-containing enzyme, connects it directly to both the TCA cycle and iron metabolism regulation. nih.govresearchgate.net

In vitro studies using various mammalian cell lines have revealed a range of effects. In mouse fibroblasts (3T3-L1) and human neuroblastoma cells (SH-SY5Y), this compound was shown to decrease the RNA-binding activity of Iron-Regulatory Proteins (IRP1 and IRP2), which control the expression of proteins involved in iron metabolism. researchgate.netnih.gov This leads to an increase in the expression of ferritin, a protein that stores iron and can protect cells from oxidative damage. nih.gov In retinal pigment epithelium (RPE) cells, this compound inhibits IDH enzymes, leading to reduced expression and secretion of Vascular Endothelial Growth Factor (VEGF), a key factor in angiogenesis. nih.gov In lipopolysaccharide (LPS)-activated J774 macrophages, it inhibited the production of nitrite (B80452) and the expression of inducible nitric oxide synthase (iNOS). researchgate.net

In vivo models , primarily in rodents, have confirmed these cellular effects. The injection of this compound's precursors, oxaloacetate and glyoxylate, into young mice resulted in its synthesis in the liver. psu.edunih.gov This in vivo formation led to a measurable decrease in the RNA-binding activity of IRP1 in the liver, consistent with in vitro findings. nih.govresearchgate.net In a mouse model for age-related macular degeneration, this compound was found to inhibit the formation of choroidal neovascularization (CNV). nih.gov Similarly, in rats stimulated with LPS, the administration of its precursors led to decreased nitrite production and iNOS expression in peritoneal macrophages. researchgate.net

Table 3: Summary of Research Findings on this compound in Mammalian Models

| Model System | Study Type | Concentration / Method | Key Finding | Target Enzyme(s) |

|---|---|---|---|---|

| 3T3-L1 Mouse Fibroblasts, SH-SY5Y Human Cells, Mouse Liver Lysates | In vitro | 5 mM OMA | Remarkably decreased RNA-binding activity of IRP1 and IRP2. nih.govresearchgate.net | Aconitase |

| Various Cell Lines | In vitro | 5 mM OMA | Increased intracellular ferritin levels and ferritin mRNA. nih.gov | Aconitase |

| Retinal Pigment Epithelium (RPE) Cells | In vitro | Not specified | Reduced expression and secretion of VEGF. nih.gov | IDH1, IDH2 |

| J774 Macrophages | In vitro | Not specified | Inhibited nitrite production and iNOS protein expression. researchgate.net | Aconitase, IDH |

| U937 Human Monocytic Cells | In vitro | 3 mM OMA | Enhanced heat shock-induced apoptosis. nih.gov | IDH |

| Young Mice | In vivo | Subcutaneous injection of oxaloacetate + glyoxylate precursors. | Decreased RNA-binding activity of IRP1 in the liver. psu.edunih.gov | Aconitase |

| Mouse Model of AMD | In vivo | Not specified | Inhibited choroidal neovascularization (CNV). nih.gov | IDH1, IDH2 |

Advanced Methodologies for Investigating 3 Oxalomalate in Research

Biochemical and Enzymatic Assays for 3-Oxalomalate and Related Enzymes

Spectrophotometric and fluorometric assays are widely used to measure the activity of enzymes that are inhibited by this compound, such as aconitase and NADP+-dependent isocitrate dehydrogenase (IDH). frontiersin.orgmedchemexpress.com These assays rely on detecting changes in light absorbance or fluorescence resulting from the enzymatic reaction.

One common spectrophotometric method for assaying aconitase activity involves monitoring the formation of cis-aconitate from citrate (B86180). The appearance of the double bond in cis-aconitate leads to an increase in absorbance at 240 nm, which can be directly measured. abcam.com The rate of this increase is proportional to the aconitase activity. abcam.com Another approach is a coupled enzyme assay where the product of the aconitase reaction, isocitrate, is used by isocitrate dehydrogenase to produce NADPH. The production of NADPH can then be measured spectrophotometrically at 340 nm or by using a dye like MTT, which forms a colored formazan (B1609692) product with an absorbance maximum at 565 nm. sigmaaldrich.cn The inhibition of aconitase by this compound would result in a decreased rate of change in absorbance in these assays. nih.gov

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. For enzymes like NADP+-dependent isocitrate dehydrogenase, which is also a target of this compound, fluorometric assays can be employed. nih.gov These assays measure the intrinsic fluorescence of the NADPH produced during the oxidative decarboxylation of isocitrate. The increase in fluorescence, typically with an excitation wavelength around 340 nm and an emission wavelength around 460 nm, is directly proportional to the enzyme's activity. Commercially available kits for measuring the activity of enzymes like myeloperoxidase or MMP-3 also utilize fluorometric principles, often employing a quenched fluorescent substrate that becomes fluorescent upon enzymatic cleavage. researchgate.net A similar principle can be applied to develop specific assays for enzymes interacting with this compound.

Table 1: Spectrophotometric and Fluorometric Assay Principles for this compound-Related Enzymes

| Methodology | Target Enzyme | Principle | Detection Wavelength (nm) |

| Spectrophotometry | Aconitase | Measures the formation of the cis-aconitate double bond from citrate. | 240 |

| Spectrophotometry (Coupled Assay) | Aconitase | Measures the production of NADPH from the subsequent oxidation of isocitrate by isocitrate dehydrogenase. | 340 or 565 (with MTT dye) |

| Fluorometry | NADP+-dependent Isocitrate Dehydrogenase | Measures the intrinsic fluorescence of the NADPH product. | Ex: ~340, Em: ~460 |

Enzyme activity profiling is a powerful technique to understand the broader metabolic consequences of the presence of this compound. By measuring the activity of a panel of enzymes, researchers can identify downstream effects and metabolic shifts that occur as a result of the inhibition of its primary targets. For instance, treatment of citrus fruit callus with oxalomalate, an inhibitor of aconitase, led to significant changes in the activities of several enzymes. libretexts.org

In one study, the application of oxalomalate resulted in an induction of the activities of alanine (B10760859) transaminase, aspartate transaminase, and aspartate kinase. libretexts.org Furthermore, enzymes of the GABA shunt, namely succinic semialdehyde reductase (SSAR) and succinic semialdehyde dehydrogenase (SSAD), also showed significantly increased activities. libretexts.org This suggests that the inhibition of aconitase by this compound causes a metabolic reprogramming, shifting the flow of metabolites towards amino acid biosynthesis and the GABA shunt. libretexts.org Such profiling provides a functional readout of the metabolic state of the cell in response to this compound and can help to elucidate its mode of action beyond direct enzyme inhibition.

Table 2: Changes in Enzyme Activity in Response to Oxalomalate Treatment

| Enzyme | Metabolic Pathway | Observed Change in Activity |

| Alanine Transaminase | Amino Acid Metabolism | Induced |

| Aspartate Transaminase | Amino Acid Metabolism | Induced |

| Aspartate Kinase | Amino Acid Metabolism | Induced |

| Succinic Semialdehyde Reductase (SSAR) | GABA Shunt | Induced |

| Succinic Semialdehyde Dehydrogenase (SSAD) | GABA Shunt | Induced |

Spectrophotometric and Fluorometric Methods

Metabolomics Approaches for this compound Detection and Quantification

Metabolomics provides a comprehensive snapshot of the small molecule complement of a biological system. These techniques are essential for the direct detection and quantification of this compound and for understanding its impact on the broader metabolome.

Targeted mass spectrometry (MS) is a highly sensitive and specific method for the quantification of known metabolites, including this compound. This approach typically involves liquid chromatography-mass spectrometry (LC-MS) and techniques such as selected reaction monitoring (SRM), multiple reaction monitoring (MRM), or parallel reaction monitoring (PRM). savemyexams.com These methods offer high selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. savemyexams.com

In a multi-omic analysis of acetaminophen-induced alanine aminotransferase elevation, this compound was identified as a significant metabolite under genetic control that was predictive of ALT elevation. This finding was the result of a transcriptome-wide association study (TWAS)-type test, which integrates genetic and metabolomic data, highlighting the utility of targeted or semi-targeted mass spectrometry in identifying and quantifying low-abundance but biologically significant metabolites like this compound. The high specificity and sensitivity of these MS-based methods are crucial for detecting such compounds in complex biological matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites in a sample. ox.ac.ukresearchgate.net For this compound, ¹H-NMR would provide a quantitative measure based on the unique chemical shifts of its protons. The integral of the NMR signal is directly proportional to the molar concentration of the analyte, allowing for quantification without the need for a standard curve if a reference compound of known concentration is used.

Furthermore, NMR is exceptionally well-suited for stable isotope tracing studies. By using substrates labeled with stable isotopes like ¹³C or ¹⁵N, researchers can track the flow of atoms through metabolic pathways. ox.ac.uk For instance, if cells were fed ¹³C-labeled glucose or glutamine, the resulting ¹³C-labeling patterns in this compound and other related metabolites could be determined by ¹³C-NMR or ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR. This would reveal the biosynthetic origins of this compound. Conversely, by observing how the presence of unlabeled this compound perturbs the labeling patterns of other metabolites, one can infer its sites of action and metabolic consequences.

Targeted Mass Spectrometry-Based Methods

Isotope Tracing and Metabolic Flux Analysis (MFA) Studies

Isotope tracing coupled with metabolic flux analysis (MFA) is a quantitative approach to determine the rates of metabolic reactions within a network. frontiersin.org This methodology involves introducing an isotopically labeled substrate into a biological system and then measuring the distribution of the isotope in downstream metabolites, typically by mass spectrometry or NMR. libretexts.org

A notable study investigated the effect of oxalomalate on glutamine metabolism and fatty acid synthesis using ¹³C-labeled glutamine. The mass isotopomer distributions of key metabolites like glutamate (B1630785) and citrate were analyzed. The results showed that with increasing concentrations of oxalomalate, the fractional abundance of the M+5 mass isotopomer of glutamate increased. This indicates a blockage downstream of glutamate, consistent with the inhibition of enzymes in the TCA cycle. Concurrently, the M+5 isotopomer of citrate, which is formed via reductive carboxylation of α-ketoglutarate, decreased, suggesting that oxalomalate inhibits this pathway. By fitting these isotopomer data to a metabolic network model, the study could quantify the changes in intracellular metabolic fluxes induced by this compound, providing a detailed picture of the metabolic reprogramming that occurs. libretexts.org

Table 3: Key Methodologies for Investigating this compound

| Methodology | Application for this compound Research | Key Findings/Insights |

| Biochemical/Enzymatic Assays | Quantifying inhibition of target enzymes like aconitase and IDH. | Determination of inhibitory constants (Ki) and mechanism of inhibition (e.g., competitive). nih.gov |

| Enzyme Activity Profiling | Assessing the broader metabolic impact of this compound. | Reveals metabolic shifts towards amino acid synthesis and the GABA shunt. libretexts.org |

| Targeted Mass Spectrometry | Sensitive and specific detection and quantification of this compound. | Identification of this compound as a predictive biomarker in certain conditions. |

| NMR Spectroscopy | Structural identification and quantification; isotope tracing. | Elucidation of biosynthetic pathways and metabolic fate. |

| Metabolic Flux Analysis (MFA) | Quantifying intracellular reaction rates in the presence of this compound. | Demonstrates inhibition of reductive carboxylation and alterations in central carbon metabolism. |

Application of Stable Isotopes (e.g., 13C-labeled precursors)

Stable isotope labeling is a powerful technique used to trace the metabolic fate of precursors and quantify fluxes through metabolic pathways. In the context of this compound research, 13C-labeled substrates, such as [U-13C]glutamine, are introduced into a biological system. The incorporation of 13C atoms into downstream metabolites is then measured using mass spectrometry. This approach provides detailed insights into how this compound, a known inhibitor of enzymes like NADP-dependent isocitrate dehydrogenase (IDH), alters metabolic networks.

A key application involves studying the impact of this compound on reductive carboxylation, a pathway significant for fatty acid synthesis in certain cells. In one study using a brown adipocyte cell line, researchers used medium containing [U-13C]glutamine to quantify its contribution to lipogenesis. researchgate.net They observed that the presence of this compound significantly altered the mass isotopomer distributions (MIDs) of key intermediates in the citric acid cycle. researchgate.net

For example, the M+5 mass isotopomer of glutamate, which is directly derived from the 13C-labeled glutamine, increased in fractional abundance when cells were treated with this compound. researchgate.net Conversely, the M+5 isotopomer of citrate, which is formed via reductive carboxylation of α-ketoglutarate, systematically decreased as the concentration of this compound increased. researchgate.net These findings demonstrate that stable isotope tracing can precisely pinpoint the metabolic nodes affected by this compound, confirming its inhibitory effect on the reductive carboxylation pathway from glutamine to citrate, a critical step for lipid synthesis in these cells. researchgate.net

Table 1: Research Findings on this compound Using 13C-Labeled Precursors

| Cell Line | 13C-Labeled Precursor | Key Findings | Reference |

| Brown Adipocyte Cell Line | [U-13C]glutamine | This compound treatment increased the M+5 mass isotopomer of glutamate. | researchgate.net |

| Brown Adipocyte Cell Line | [U-13C]glutamine | This compound treatment decreased the M+5 mass isotopomer of citrate, indicating inhibition of reductive carboxylation. | researchgate.net |

| Brown Adipocyte Cell Line | [U-13C]glutamine | Quantified that 85-90% of glutamine flux to lipogenic acetyl-CoA occurred via reductive carboxylation, a pathway inhibited by this compound. | researchgate.net |

Computational Modeling for Flux Estimation

Computational modeling is an essential partner to stable isotope labeling for quantifying metabolic fluxes. After obtaining mass isotopomer distribution data from 13C-labeling experiments, computational software is used to estimate the rates (fluxes) of reactions within a detailed metabolic network model. researchgate.net

For instance, software such as Metran can be employed for 13C-Metabolic Flux Analysis (13C-MFA). researchgate.net This software uses an iterative least-squares regression procedure to minimize the difference between experimentally measured isotopomer abundances and those predicted by the metabolic model. researchgate.net In studies involving this compound, researchers constructed a metabolic network model for adipocytes and used it to analyze data from experiments with [U-13C]glutamine. By fitting the MIDs of multiple metabolites (including palmitate, glutamate, and citrate), the model could estimate 17 different fluxes under various concentrations of this compound. researchgate.net This computational approach provided quantitative evidence that the flux from glutamine to lipogenic acetyl-CoA via reductive carboxylation was significantly impeded by this compound. researchgate.net

In other contexts, computational methods like penalized regression have been used to integrate metabolomic and genomic data. A multi-omic study identified this compound as one of eight metabolites under genetic control that could predict acetaminophen-induced liver injury. nih.gov This highlights the power of computational models to connect the presence of specific metabolites like this compound to genetic factors and clinical outcomes. nih.gov Furthermore, predictive models like KOPTIC have been used to infer enzyme regulation, noting that aconitase is known to be inhibited by oxalomalate, which is structurally similar to malate (B86768). biorxiv.org

Table 2: Computational Approaches for Investigating this compound

| Methodology | Application in this compound Research | Key Outcome | Reference |

| 13C-Metabolic Flux Analysis (13C-MFA) | Used software (Metran) to fit mass isotopomer data from 13C-labeling experiments in adipocytes. | Quantified the inhibitory effect of this compound on reductive carboxylation flux. | researchgate.netresearchgate.net |

| Penalized Regression | Integrated metabolomic and genomic data from a clinical trial. | Identified this compound as a genetically controlled metabolite predictive of acetaminophen-induced liver injury. | nih.gov |

| Kinetic Modeling (KOPTIC) | Predicted enzyme regulation based on metabolic flux data and structural similarity. | Noted the known inhibition of aconitase by oxalomalate as a reference for model predictions involving similar structures. | biorxiv.org |

Cell-Based In Vitro Experimental Models

In vitro cell-based models are indispensable for dissecting the molecular mechanisms of this compound in a controlled environment. A variety of human and murine cell lines have been used to investigate its effects on diverse cellular processes.

One significant area of research has been in ophthalmology, using retinal pigment epithelium (RPE) cells as a model for age-related macular degeneration (AMD). Studies have shown that this compound reduces the expression and secretion of vascular endothelial growth factor (VEGF) in RPE cells. nih.gov This effect was linked to its ability to inhibit IDH enzymes, which in turn activated a signaling cascade involving ROS, ATM, and pVHL, ultimately leading to the degradation of HIF-1α, a key regulator of VEGF. nih.gov

In immunology research, J774 macrophages, a murine cell line, were used to study the effects of this compound on inflammation. In lipopolysaccharide (LPS)-activated J774 cells, this compound was found to inhibit the production of nitrite (B80452) and the expression of the inducible nitric oxide synthase (iNOS) protein. researchgate.net This suggests a role for this compound in modulating inflammatory responses by regulating NO synthesis and iNOS protein stability. researchgate.net

Research into iron metabolism has utilized 3T3-L1 mouse fibroblasts and SH-SY5Y human neuroblastoma cells. In lysates from these cells, this compound, an inhibitor of aconitase, markedly decreased the RNA-binding activity of Iron-Regulatory Protein 1 (IRP1) and IRP2, which are central regulators of iron homeostasis. researchgate.net

Table 3: Summary of Cell-Based In Vitro Models Used in this compound Research

| Cell Line | Cell Type | Research Area | Key Findings | Reference(s) |

| ARPE-19 | Human Retinal Pigment Epithelium | Age-Related Macular Degeneration | Reduced expression and secretion of VEGF; promoted HIF-1α degradation. | nih.gov |

| J774 | Murine Macrophage | Inflammation | Inhibited nitrite production and iNOS protein expression in LPS-activated cells. | researchgate.net |

| 3T3-L1 | Mouse Fibroblast | Iron Metabolism | Decreased the RNA-binding activity of IRP1 and IRP2. | researchgate.net |

| SH-SY5Y | Human Neuroblastoma | Iron Metabolism | Decreased the RNA-binding activity of IRP1. | researchgate.net |

| Brown Adipocyte Cell Line | Murine Brown Adipocyte | Lipid Metabolism | Inhibited fatty acid synthesis from glutamine via reductive carboxylation. | researchgate.netresearchgate.net |

Animal In Vivo Experimental Models for Mechanistic Studies

In vivo animal models are critical for validating the physiological relevance of findings from in vitro studies and for understanding the systemic effects of this compound.

A mouse model of AMD, where choroidal neovascularization (CNV) was induced by laser, has been instrumental in confirming the anti-angiogenic potential of this compound. nih.gov The results from this in vivo model supported the in vitro data, showing that this compound inhibits CNV-related angiogenesis by suppressing RPE-mediated VEGF expression. nih.gov

In the field of inflammation research, studies have used LPS-stimulated rats. Injection of this compound precursors into these rats led to a decrease in nitrite production and iNOS expression in peritoneal macrophages isolated from the animals. researchgate.net This in vivo result corroborates the findings from J774 macrophage cell cultures, demonstrating that this compound can regulate NO production in a whole-organism context. researchgate.net

To study its role in iron metabolism in vivo, young mice were injected with equimolar amounts of oxaloacetate and glyoxylate (B1226380), the precursors for this compound synthesis. Analysis of liver extracts from these mice showed a significant decrease in the RNA-binding activity of IRP1, consistent with the effects observed in cell lysates. researchgate.net Additionally, other research in murine models has suggested that the administration of this compound can lead to increased apoptosis induced by ionizing radiation. mdpi.com

Table 4: Summary of Animal In Vivo Models for Mechanistic Studies of this compound

| Animal Model | Research Focus | Key Findings | Reference(s) |

| Mouse Model of AMD | Angiogenesis / AMD | Inhibited choroidal neovascularization (CNV) by suppressing VEGF expression. | nih.gov |

| LPS-Stimulated Rat | Inflammation / Nitric Oxide Synthesis | Decreased nitrite production and iNOS expression in isolated peritoneal macrophages. | researchgate.net |

| Young Mouse | Iron Metabolism | Injection of precursors decreased the RNA-binding activity of IRP1 in the liver. | researchgate.net |

| Murine Model | Apoptosis / Radiation | Administration of this compound exacerbated apoptosis induced by ionizing radiation. | mdpi.com |

Future Research Trajectories and Unexplored Dimensions of 3 Oxalomalate Biochemistry

Identification of Novel Enzymes and Pathways Associated with 3-Oxalomalate

While this compound is known to be formed non-enzymatically from the condensation of oxaloacetate and glyoxylate (B1226380), the enzymatic pathways governing its synthesis and degradation are not fully characterized. scienceopen.comfrontiersin.org A key enzyme is oxalomalate lyase (EC 4.1.3.13), which catalyzes the reversible cleavage of this compound into oxaloacetate and glyoxylate, placing it within glyoxylate and dicarboxylate metabolism. frontiersin.orgwikipedia.org This pathway is particularly relevant in organisms like Acetobacter suboxydans that lack a complete Krebs cycle and may use it for glutamate (B1630785) biosynthesis. wikipedia.org

Future research will likely focus on identifying and characterizing novel enzymes associated with this metabolite. For instance, some studies suggest that other enzymes, such as 4-hydroxy-2-oxoglutarate aldolase (B8822740), may possess a side activity that produces this compound. frontiersin.org Furthermore, the decarboxylation of this compound is known to produce hydroxyketoglutarate, indicating the presence of uncharacterized decarboxylases. frontiersin.org Recent structural work on the bacterial enzyme YisK, an oxaloacetate decarboxylase, showed that its complexation with this compound resulted in a structure containing 4-hydroxy-2-oxoglutarate (HOGA), hinting at a potential enzymatic conversion and a link to other metabolic pathways. asm.orgbiorxiv.org The discovery of new enzymes will be crucial for mapping the complete metabolic network of this compound.

Table 1: Known and Potential Enzymatic Reactions Involving this compound

| Enzyme/Reaction Type | Reaction | Metabolic Context | Source(s) |

|---|---|---|---|

| Oxalomalate Lyase | This compound ⇌ Oxaloacetate + Glyoxylate | Glyoxylate and dicarboxylate metabolism | frontiersin.orgwikipedia.org |

| Non-enzymatic Condensation | Oxaloacetate + Glyoxylate → this compound | In vitro and in vivo formation | scienceopen.com |

| 4-hydroxy-2-oxoglutarate aldolase (side activity) | Glyoxylate + Oxaloacetate → this compound | Central carbon metabolism | frontiersin.org |

| Decarboxylation | This compound → Hydroxyketoglutarate + CO₂ | Central carbon metabolism | frontiersin.org |

Detailed Structural and Conformational Studies of this compound-Enzyme Complexes

Understanding the precise molecular interactions between this compound and its target enzymes is fundamental to deciphering its biological role. While it is a known inhibitor of NADP+-dependent isocitrate dehydrogenase (IDH), detailed crystal structures of this compound bound to the active site of most of its target enzymes are still lacking. researchgate.net Such structural data are invaluable for understanding the mechanism of inhibition and for designing more specific molecular probes or therapeutic agents.

A significant advance in this area comes from the structural characterization of the Bacillus subtilis enzyme YisK. asm.orgbiorxiv.org Researchers successfully crystallized YisK in the presence of this compound. biorxiv.org The resulting structure revealed not this compound itself but a product, 4-hydroxy-2-oxoglutarate (HOGA), in the active site, providing a snapshot of a potential enzymatic reaction. biorxiv.org These studies also detailed significant conformational changes upon ligand binding, such as the closing of a "lid" over the active site. asm.orgbiorxiv.org Future research should aim to solve the structures of this compound in complex with its primary targets, particularly the different isoforms of aconitase and IDH. These studies will clarify how this compound achieves its inhibitory effects and how it might differentially affect various isozymes.

Elucidation of Uncharacterized Regulatory Networks Involving this compound

The role of this compound extends beyond simple enzyme inhibition into complex cellular regulatory networks. Its primary mechanism of action is the competitive inhibition of aconitase and NADP+-dependent isocitrate dehydrogenase (IDH), enzymes that are central hubs in metabolism and redox signaling. scienceopen.comresearchgate.netresearchgate.net By inhibiting these enzymes, this compound can trigger a cascade of downstream effects.

Key Regulatory Roles:

Redox Homeostasis: By inhibiting IDH, a major producer of NADPH, this compound can alter the cellular redox state and impact pathways dependent on reactive oxygen species (ROS). scienceopen.comnih.gov

Hypoxia-Inducible Factor (HIF-1α) Signaling: Research has shown that this compound can suppress the expression of Vascular Endothelial Growth Factor (VEGF) by promoting the degradation of the transcription factor HIF-1α. scienceopen.com

Iron Metabolism: this compound modulates the activity of Iron-Regulatory Proteins (IRPs). researchgate.net Specifically, it inhibits the aconitase activity of IRP1, shifting its function towards RNA binding and altering the expression of proteins involved in iron uptake, storage, and utilization. researchgate.net

Inflammatory Pathways: The compound has been found to reduce the production of nitrite (B80452) and the expression of inducible nitric oxide synthase (iNOS) in macrophages, suggesting a role in modulating inflammatory responses. researchgate.net

Future work should focus on mapping these regulatory networks more comprehensively. Unraveling how the cell integrates signals originating from this compound-induced metabolic shifts will be a key challenge.

Development of this compound as a Specific Biochemical Probe

Given its potent and competitive inhibition of aconitase and IDH, this compound is already a valuable tool for biochemists. scienceopen.comresearchgate.net It has been used as a specific biochemical probe to investigate the physiological roles of these enzymes in various contexts. For example, it has helped to elucidate the contribution of IDH to lipid metabolism, the role of aconitase in regulating iron homeostasis, and the involvement of IDH in controlling angiogenesis. scienceopen.comresearchgate.netnih.gov

The future development of this compound as a probe lies in its application to new biological questions and systems. It can be used to:

Dissect the relative contributions of cytosolic versus mitochondrial IDH isoforms to specific metabolic outcomes.

Investigate the metabolic reprogramming in cancer cells that have mutations in IDH genes.

Explore the consequences of aconitase inhibition in various cellular stress responses. researchgate.net

Trace metabolic fluxes using isotopic labeling, where inhibition by this compound can help clarify pathway dependencies, as demonstrated in studies of glutamine metabolism. researchgate.net

Further chemical modification of the this compound scaffold could also lead to the development of even more specific or potent inhibitors, or probes with functionalities that allow for easier detection, such as fluorescent tags.

Comparative Biochemistry and Evolutionary Aspects of this compound Metabolism